2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide
CAS No.: 577982-86-6
Cat. No.: VC16153190
Molecular Formula: C23H27N3O2S2
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577982-86-6 |
|---|---|
| Molecular Formula | C23H27N3O2S2 |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H27N3O2S2/c1-4-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-11-9-15(10-12-16)14(2)3/h9-12,14H,4-8,13H2,1-3H3,(H,24,27) |
| Standard InChI Key | CKQLEPSLOXCGEG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(C)C)SC4=C2CCCC4 |
Introduction
Chemical Identity and Nomenclature
2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide is systematically named according to IUPAC conventions, reflecting its intricate polycyclic structure and substituent arrangement . The molecular formula C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub> corresponds to an average molecular mass of 441.608 g/mol, with a monoisotopic mass of 441.154469 g/mol . Its ChemSpider ID (1497559) and alternative registry numbers (e.g., 577989-95-8) facilitate unambiguous identification across chemical databases .
The nomenclature breaks down as follows:
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Benzothieno[2,3-d]pyrimidinone core: A fused tricyclic system comprising a benzene ring, thiophene, and pyrimidinone.
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3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro: Indicates a partially saturated system with an ethyl group at position 3 and a ketone at position 4.
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Sulfanyl-acetamide side chain: A thioether-linked acetamide group at position 2.
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N-(4-isopropylphenyl): A para-isopropyl-substituted phenyl group attached to the acetamide nitrogen.
Structural Characteristics and Molecular Properties
The compound’s architecture merges rigidity from the fused aromatic system with conformational flexibility imparted by the hexahydro moiety and isopropyl group. Key structural features include:
Core Heterocyclic System
The benzothieno[2,3-d]pyrimidinone core (Figure 1) consists of:
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A benzene ring fused to a thiophene at positions 2 and 3.
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A pyrimidinone ring (positions 1, 3, 4, 6) with a ketone at position 4 .
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Partial saturation at positions 5–8, reducing aromaticity and enhancing solubility compared to fully aromatic analogs .
Substituent Effects
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3-Ethyl group: Introduces steric bulk, potentially influencing binding pocket interactions in biological targets.
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2-Sulfanylacetamide: The thioether linkage enhances metabolic stability compared to oxygen ethers, while the acetamide group provides hydrogen-bonding capability.
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4-Isopropylphenyl: A hydrophobic aromatic substituent likely contributing to membrane permeability and target affinity.
Table 1: Molecular Properties of Key Structural Features
| Feature | Property | Impact on Function |
|---|---|---|
| Benzothieno[2,3-d]pyrimidinone | Planar, conjugated system | Facilitates π-π stacking interactions |
| Hexahydro moiety | Partial saturation | Increases solubility |
| Sulfanyl linkage | Thioether bond | Enhances metabolic stability |
| 4-Isopropylphenyl | Hydrophobic group | Improves lipid bilayer penetration |
Pharmacological Profile and Hypothesized Mechanisms
Although direct bioactivity data for this compound are scarce, its structural analogs exhibit notable pharmacological profiles:
Kinase Inhibition
Benzothieno-pyrimidinones demonstrate affinity for tyrosine kinases and cyclin-dependent kinases (CDKs) . The sulfanyl-acetamide side chain may act as a hydrogen-bond donor/acceptor, mimicking ATP’s adenine moiety in kinase binding pockets .
Enzyme Modulation
Thieno-pyrimidine derivatives inhibit phosphodiesterases (PDEs) and dihydrofolate reductase (DHFR), suggesting potential applications in inflammation and infectious diseases .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Benzothieno-Pyrimidine Derivatives
Key trends:
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Hydrophobic substituents (isopropyl, methoxy) enhance membrane permeability.
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Electron-withdrawing groups (fluoro) correlate with increased kinase affinity.
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Amino groups at position 4 improve solubility but may reduce metabolic stability .
Future Research Directions
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Synthetic Optimization: Explore substituent variations to balance potency and solubility.
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In Vitro Screening: Prioritize kinase inhibition assays and cytotoxicity profiling.
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ADMET Studies: Evaluate pharmacokinetics and metabolite formation.
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Target Identification: Employ proteomic approaches to map binding partners.
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